2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-21(23-16-7-6-12-22-13-16)15-24-14-20(18-10-4-5-11-19(18)24)28(26,27)17-8-2-1-3-9-17/h1-14H,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGBMHKRSDWNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide, identified by its CAS number 941925-17-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant research findings and case studies.
The molecular formula of the compound is with a molecular weight of 391.4 g/mol. The structure features an indole moiety linked to a pyridine ring and a phenylsulfonyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was noted that derivatives with similar structural frameworks exhibited significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study involving the evaluation of various indole derivatives showed that compounds with phenylsulfonyl substitutions demonstrated enhanced activity against FaDu hypopharyngeal tumor cells. The compound was found to induce apoptosis more effectively than the reference drug bleomycin, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Indole derivatives are known to exhibit various degrees of antibacterial activity.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 µg/mL |
| Compound B | Escherichia coli | 4 µg/mL |
| This compound | Salmonella enterica | 3 µg/mL |
This table illustrates that the compound has shown promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. It has been suggested that derivatives with similar structures can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is vital for cognitive functions and memory retention, making the compound a candidate for further exploration in neuropharmacology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indole or pyridine rings can lead to variations in potency and selectivity against biological targets.
Notable Findings
Research indicates that introducing various substituents on the indole ring significantly affects both anticancer and antimicrobial activities. For example, compounds with electron-withdrawing groups enhance cytotoxicity due to increased reactivity towards cellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide and related indole-acetamide derivatives:
Structural and Functional Analysis:
Substituent Position and Electronic Effects: The phenylsulfonyl group at the indole’s 3-position in the target compound distinguishes it from analogs like 2-(1H-Indol-3-yl)-N-phenylacetamide , which lacks sulfonyl modification. The pyridin-3-yl substituent on the acetamide nitrogen contrasts with the pyridin-3-ylethyl group in the CYP51 inhibitor . The shorter linkage in the target compound may reduce conformational flexibility, affecting target selectivity.
Biological Activity Trends :
- Compounds with electron-withdrawing groups (e.g., trifluoroacetyl, phenylsulfonyl) often exhibit improved enzyme inhibition. For example, N-(3-Trifluoroacetyl-indol-7-yl)acetamides showed potent activity in pLDH assays , suggesting that the phenylsulfonyl group in the target compound could similarly enhance potency in related assays.
- Stereochemical Influence : The (S)-configured N-(1-phenylethyl)acetamide derivative demonstrated stable crystal packing via hydrogen bonds, implying that stereochemistry in the target compound’s acetamide chain could modulate bioavailability or target engagement.
Cytotoxicity and Selectivity :
- The dihydroindole derivative exhibited low cytotoxicity, highlighting that saturation of the indole ring may reduce toxicity. The target compound’s fully aromatic indole system may require evaluation for off-target effects.
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
The target compound features a 3-(phenylsulfonyl)-substituted indole core linked via an acetamide bridge to pyridin-3-amine. Retrosynthetic disconnection reveals two primary fragments:
- 3-(Phenylsulfonyl)-1H-indole : Synthesized via electrophilic sulfonation.
- N-(Pyridin-3-yl)acetamide : Formed through nucleophilic substitution or coupling reactions.
Critical challenges include regioselective sulfonation at indole’s C3 position and avoiding N1 oversubstitution during alkylation.
Synthesis of 3-(Phenylsulfonyl)-1H-indole
Electrophilic Sulfonation
Indole undergoes sulfonation at C3 using phenylsulfonyl chloride under basic conditions:
Alkylation-Amination Route
N1-Alkylation with Bromoacetyl Bromide
3-(Phenylsulfonyl)-1H-indole is alkylated at N1 using bromoacetyl bromide:
- Procedure : 3-(Phenylsulfonyl)-1H-indole (1.0 equiv) and NaH (1.2 equiv) in THF at 0°C, followed by dropwise addition of bromoacetyl bromide (1.1 equiv). Stirred at 25°C for 6 h.
- Intermediate : 1-(Bromoacetyl)-3-(phenylsulfonyl)-1H-indole (89% yield).
- ¹³C NMR (CDCl₃): δ 167.8 (C=O), 135.2 (C3-SO₂), 126.4–128.1 (aromatic).
Amination with Pyridin-3-amine
The bromoacetyl intermediate reacts with pyridin-3-amine under mild conditions:
- Procedure : 1-(Bromoacetyl)-3-(phenylsulfonyl)-1H-indole (1.0 equiv), pyridin-3-amine (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile at 80°C for 8 h.
- Yield : 76% after recrystallization (ethanol/water).
- MP : 225–226°C.
Palladium-Catalyzed Cross-Coupling
Ligand Screening and Optimization
A Pd₂(dba)₃/BINAP system enables coupling between 1-bromo-3-(phenylsulfonyl)-1H-indole and preformed N-(pyridin-3-yl)acetamide:
- Conditions : Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%), Cs₂CO₃ (3.0 equiv) in toluene at 110°C for 8 h.
- Yield : 85% (Table 1).
Table 1: Optimization of Pd-Catalyzed Coupling
| Entry | Base | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Cs₂CO₃ | BINAP | 110 | 85 |
| 2 | K₃PO₄ | Xantphos | 110 | 72 |
| 3 | t-BuOK | BINAP | 90 | 68 |
Microwave-Assisted One-Pot Synthesis
Accelerated Amide Formation
Microwave irradiation drastically reduces reaction times:
Spectroscopic Characterization
Comparative NMR Analysis
- ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.62 (d, J = 4.8 Hz, 1H, pyridine-H2), 8.34 (s, 1H, indole-H2), 7.92–7.85 (m, 2H, SO₂Ph).
- HRMS : [M+H]⁺ calcd. for C₂₁H₁₈N₃O₃S: 392.1064; found: 392.1068.
IR and XRD Validation
- IR (KBr): 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
- XRD : Monoclinic crystal system, P2₁/c space group, confirming planar acetamide linkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
